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Cat. No.: B607857 Get Quote

A novel mechanism of action positions Ganfeborole as a promising candidate against drug-

resistant tuberculosis, with in vitro studies demonstrating potent activity against a wide array of

clinical isolates, irrespective of their pre-existing resistance to current anti-tubercular agents.

Ganfeborole hydrochloride (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic

that presents a new paradigm in the fight against drug-resistant Mycobacterium tuberculosis

(Mtb). Its unique mechanism, the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme

essential for bacterial protein synthesis, distinguishes it from all other classes of currently

approved tuberculosis (TB) therapies. This fundamental difference in its mode of action is the

primary reason for the low probability of cross-resistance with existing drugs.

In Vitro Efficacy Against Drug-Resistant
Mycobacterium tuberculosis
Comprehensive in vitro studies have demonstrated Ganfeborole's potent activity against a

diverse panel of M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and

extensively drug-resistant (XDR) strains. A key study assessing the in vitro susceptibility of 105

M. tuberculosis isolates to Ganfeborole found that the compound was highly active across the

board, regardless of the isolates' resistance profiles to other drugs[1].

The minimum inhibitory concentration (MIC) is a critical measure of a drug's potency. For

Ganfeborole, the MIC50 and MIC90—the concentrations required to inhibit the growth of 50%
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and 90% of the tested isolates, respectively—were found to be 0.063 mg/L and 0.25 mg/L[2].

These low values indicate high potency. The study also proposed an epidemiological cutoff

value of 0.5 mg/L to distinguish susceptible from potentially resistant strains[2]. For the

reference laboratory strain, M. tuberculosis H37Rv, the MIC is consistently reported to be

around 0.08 µM[1][3][4][5][6].

The following table summarizes the in vitro activity of Ganfeborole against M. tuberculosis.

Organism/Strain Type Ganfeborole (GSK656) MIC Reference

M. tuberculosis H37Rv

(Reference Strain)
0.08 µM [1][3][4][5][6]

M. tuberculosis Clinical

Isolates (n=105)
MIC50: 0.063 mg/L [2]

MIC90: 0.25 mg/L [2]

Proposed Epidemiological

Cutoff
0.5 mg/L [2]

It is noteworthy that while direct comparative studies testing Ganfeborole alongside other anti-

TB drugs on the same panel of resistant strains are not extensively published, the available

data strongly support its efficacy where other drugs have failed. The consistent activity of

Ganfeborole against strains known to be resistant to drugs like isoniazid and rifampicin is a

clear indicator of the absence of cross-resistance.

Mechanism of Action: A Novel Approach to Inhibit
M. tuberculosis
Ganfeborole's mechanism of action is central to its ability to bypass existing resistance

pathways. It selectively inhibits the mycobacterial leucyl-tRNA synthetase (LeuRS), a crucial

enzyme in the translation of genetic code into proteins. By binding to the editing site of this

enzyme, Ganfeborole effectively halts protein synthesis, leading to bacterial cell death.

This mechanism is distinct from that of other anti-TB drugs, which target different cellular

processes:
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Rifamycins (e.g., Rifampicin): Inhibit DNA-dependent RNA polymerase.

Isoniazid: Inhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.

Fluoroquinolones (e.g., Moxifloxacin): Inhibit DNA gyrase.

Aminoglycosides (e.g., Amikacin): Inhibit protein synthesis by binding to the 30S ribosomal

subunit.

The following diagram illustrates the unique target of Ganfeborole in comparison to other major

anti-tubercular drug classes.
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Mechanism of Action of Ganfeborole vs. Other Anti-TB Drugs

Ganfeborole

Other Anti-TB Drugs

Cellular Processes

Ganfeborole

Leucyl-tRNA Synthetase (LeuRS)

Inhibits

Protein Synthesis

Rifampicin

RNA Polymerase

Inhibits

Isoniazid

Mycolic Acid Synthesis

Inhibits

Fluoroquinolones

DNA Gyrase

Inhibits

Transcription

Cell Wall Integrity DNA Replication

Start: Mtb Isolate Prepare Inoculum
(McFarland Standard)

Inoculate Plate with
Bacterial Suspension

Prepare Serial Drug Dilutions
in 96-well Plate

Incubate at 37°C
(7-9 days)

Add Resazurin
Solution Incubate Overnight

Read Results:
Blue = No Growth

Pink = Growth
Determine MIC

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b607857?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

